Perfluoro-[2,3-bis(2-bromoethoxy)butane]
Description
Perfluoro-[2,3-bis(2-bromoethoxy)butane] is a fluorinated organic compound characterized by a fully saturated perfluorobutane backbone substituted with two 2-bromoethoxy groups at positions 2 and 2.
Properties
IUPAC Name |
2,3-bis(2-bromo-1,1,2,2-tetrafluoroethoxy)-1,1,1,2,3,4,4,4-octafluorobutane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8Br2F16O2/c9-3(13,14)7(23,24)27-1(11,5(17,18)19)2(12,6(20,21)22)28-8(25,26)4(10,15)16 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIAPGWUJQRMDCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(OC(C(F)(F)Br)(F)F)F)(C(F)(F)F)(OC(C(F)(F)Br)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8Br2F16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.87 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Etherification and Bromination Sequence
An alternative approach constructs the ether linkages before fluorination. Starting with 2,3-butanediol, bromoethoxy groups are introduced via nucleophilic substitution. For instance, reacting 2-bromoethanol with 2,3-butanediol in the presence of a base (e.g., NaOH) forms 2,3-bis(2-bromoethoxy)butane. Subsequent fluorination replaces all C–H bonds with C–F bonds.
Key Reaction:
This route avoids fluorination-induced degradation of bromoethoxy groups but requires harsh fluorination conditions (>200°C, F₂ gas).
Bromination Techniques
N-Bromosuccinimide (NBS) Mediated Bromination
NBS is widely used for allylic and benzylic bromination but can also brominate alcohols in aprotic solvents. In the patent CN105358510A, NBS effectively brominates butenes in the presence of water or alcohols. Adapting this method, 2,3-bis(2-hydroxyethoxy)butane could undergo bromination using NBS in dichloromethane, yielding the dibrominated intermediate.
Conditions:
Phosphorus Tribromide (PBr₃)
PBr₃ is a classical reagent for converting alcohols to alkyl bromides. Treating 2,3-bis(2-hydroxyethoxy)butane with excess PBr₃ in anhydrous ether replaces hydroxyl groups with bromine:
Limitations:
Fluorination Methods
Direct Fluorination with F₂ Gas
Purification and Characterization
Distillation
Crude product is distilled under reduced pressure (10–70 kPa) to separate Perfluoro-[2,3-bis(2-bromoethoxy)butane] (b.p. ~120–130°C) from lower-boiling impurities like unreacted bromoethanol.
Chromatography
Silica gel chromatography with hexane/ethyl acetate eluents resolves fluorinated byproducts. High-performance liquid chromatography (HPLC) using C18 columns provides higher purity (>97%).
Spectroscopic Analysis
-
¹⁹F NMR : Confirms complete fluorination (δ −70 to −80 ppm for CF₂ groups).
-
Mass Spectrometry : Molecular ion peak at m/z 591.87 (C₈Br₂F₁₆O₂).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|
| Direct Fluorination | 60–75 | 85–90 | Bromine oxidation, side reactions |
| ECF | 50–65 | 90–95 | HF handling, low solubility |
| PBr₃ Bromination | 70–85 | 80–88 | Moisture sensitivity |
| NBS Bromination | 75–90 | 88–93 | Solvent compatibility |
Chemical Reactions Analysis
Types of Reactions
Perfluoro-[2,3-bis(2-bromoethoxy)butane] undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, resulting in the formation of perfluoro-[2,3-bis(2-hydroxyethoxy)butane].
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and primary amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed
Nucleophilic Substitution: Products include perfluoro-[2,3-bis(2-hydroxyethoxy)butane], perfluoro-[2,3-bis(2-cyanoethoxy)butane], and perfluoro-[2,3-bis(2-aminoethoxy)butane].
Oxidation: Products include perfluorinated carboxylic acids and other oxidized derivatives.
Reduction: The major product is perfluoro-[2,3-bis(2-hydroxyethoxy)butane].
Scientific Research Applications
Perfluoro-[2,3-bis(2-bromoethoxy)butane] has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex fluorinated compounds.
Biology: Employed in the study of fluorinated biomolecules and their interactions with biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.
Industry: Utilized in the production of high-performance materials such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of Perfluoro-[2,3-bis(2-bromoethoxy)butane] is primarily based on its ability to undergo nucleophilic substitution reactions. The bromine atoms serve as leaving groups, allowing the compound to react with various nucleophiles. This reactivity is exploited in organic synthesis to introduce different functional groups into the molecule. Additionally, the high fluorine content imparts unique properties such as hydrophobicity and chemical resistance, which are valuable in various applications.
Comparison with Similar Compounds
Key Comparisons:
This contrasts with Perfluoro-2,3-dimethylbutane, which lacks reactive sites due to its fully fluorinated structure . Compared to sulfur-containing analogs like 1,4-Bis(2-chloroethylthio)butane, the target compound’s ether groups may reduce toxicity but increase hydrophilicity .
Physical Properties :
- Perfluoro-2,3-dimethylbutane (density 1.655 g/cm³) is less dense than brominated analogs (inferred >1.6 g/cm³ for the target compound) due to bromine’s high atomic mass .
- The boiling point of the target compound is expected to exceed that of 1-Bromo-2-ethylbutane (143–144°C) due to increased molecular weight and polarity .
Applications :
- While Perfluoro-2,3-dimethylbutane is used in refrigeration, the bromoethoxy groups in the target compound suggest utility in surfactants or flame retardants, similar to brominated ethers in polymer chemistry .
- Episulfide derivatives like Bis(2,3-epithiopropylthio)butane are polymerized for optical materials, whereas the target compound’s bromine may favor catalytic or pharmaceutical applications .
Research Findings and Gaps
- Synthesis : highlights methods for synthesizing bromoethoxy derivatives (e.g., alkylation of piperazine with arylalkyl halides), which could be adapted for the target compound .
- Safety: Brominated compounds often exhibit higher toxicity than fluorinated analogs.
- Data Limitations : Physical properties (e.g., exact boiling point, solubility) for Perfluoro-[2,3-bis(2-bromoethoxy)butane] are inferred from structural analogs, necessitating experimental validation.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing Perfluoro-[2,3-bis(2-bromoethoxy)butane], and how can reaction parameters be optimized?
- Answer : Synthesis typically involves fluorination and bromoethoxy functionalization. A strong acid or base catalyst (e.g., H₂SO₄ or KOH) is critical for facilitating ether bond formation . Key parameters include:
- Temperature : Maintain 60–80°C to balance reaction rate and byproduct formation.
- Solvent : Use polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates.
- Purification : Distillation or column chromatography is recommended due to the compound’s high volatility and reactivity.
- Validation : Monitor reaction progress via <sup>19</sup>F NMR or GC-MS to confirm perfluorinated backbone integrity .
Q. Which analytical techniques are most effective for characterizing Perfluoro-[2,3-bis(2-bromoethoxy)butane]?
- Answer : Prioritize multi-modal characterization:
- Structural Analysis : <sup>1</sup>H/<sup>19</sup>F NMR for identifying bromoethoxy and perfluoroalkyl groups .
- Purity Assessment : GC-MS or UPLC-MS/MS to detect trace impurities (e.g., residual brominated intermediates) .
- Physical Properties :
| Property | Method | Example Data (Analog)* |
|---|---|---|
| Boiling Point | Distillation | ~60–80°C (estimated) |
| Density | Pycnometry | ~1.6–1.7 g/cm³ (analog: ) |
| *Data from structurally related perfluorinated compounds. |
Advanced Research Questions
Q. How should researchers address contradictions in experimental data regarding the compound’s stability under varying pH conditions?
- Answer : Contradictions may arise from solvent interactions or incomplete fluorination. Mitigation strategies:
- Controlled Studies : Conduct stability tests in inert atmospheres (e.g., N₂) to isolate pH effects .
- Degradation Analysis : Use high-resolution mass spectrometry (HRMS) to identify breakdown products (e.g., hydrofluoric acid or bromoethanol derivatives) .
- Replicate Experiments : Validate findings across multiple labs to rule out batch-specific impurities .
Q. What methodological considerations are critical when designing studies on the environmental fate of Perfluoro-[2,3-bis(2-bromoethoxy)butane]?
- Answer : Focus on persistence and transformation pathways:
- Sample Preparation : Use QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) extraction for complex matrices (e.g., soil or biota) .
- Detection Limits : Optimize UPLC-MS/MS parameters (e.g., collision energy and ion transitions) to achieve sub-ppb sensitivity .
- Degradation Studies : Simulate environmental conditions (UV exposure, microbial activity) and track perfluorinated chain shortening via <sup>19</sup>F NMR .
Q. How can researchers optimize catalytic systems to minimize byproducts during large-scale synthesis?
- Answer :
- Catalyst Screening : Test alternatives to traditional acids/bases, such as ionic liquids, to enhance selectivity .
- Kinetic Profiling : Use in situ FTIR to monitor intermediate formation and adjust reagent stoichiometry dynamically.
- Scale-Up Protocols : Maintain strict temperature control (±2°C) and inert gas purging to prevent side reactions (e.g., oxidation) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
